molecular formula C12H13ClN4S2 B2561465 (E)-N'-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide CAS No. 882080-32-2

(E)-N'-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B2561465
CAS No.: 882080-32-2
M. Wt: 312.83
InChI Key: YMAXDFACMMZKLC-RIYZIHGNSA-N
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Description

(E)-N’-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of (E)-N’-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the 4-Chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction of the thiadiazole ring with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Formation of the Dimethylmethanimidamide Moiety: The final step involves the reaction of the intermediate product with dimethylamine under suitable conditions to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(E)-N’-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the thiadiazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiadiazole derivatives with enhanced properties.

    Biology: Thiadiazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents. Their biological activities are often attributed to their ability to interact with biological targets such as enzymes and receptors.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N’-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s thiadiazole ring and chlorophenyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

(E)-N’-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide can be compared with other thiadiazole derivatives, such as:

    (E)-N’-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide: This compound features a methyl group instead of a chlorine atom on the phenyl ring, which can affect its chemical and biological properties.

    (E)-N’-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide: The presence of a fluorine atom can enhance the compound’s stability and potentially its biological activity.

    (E)-N’-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide: The bromine atom can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of (E)-N’-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S2/c1-17(2)8-14-11-15-16-12(19-11)18-7-9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAXDFACMMZKLC-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN=C(S1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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